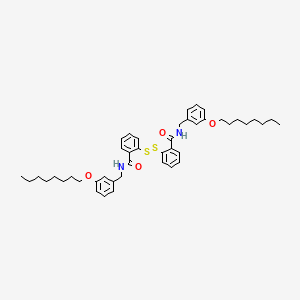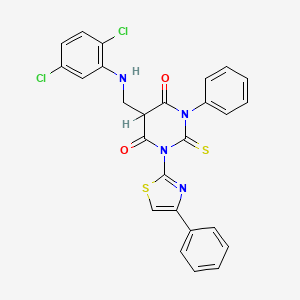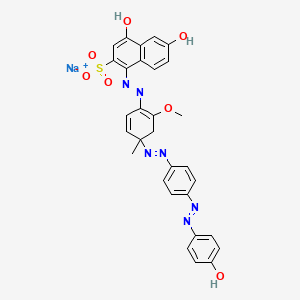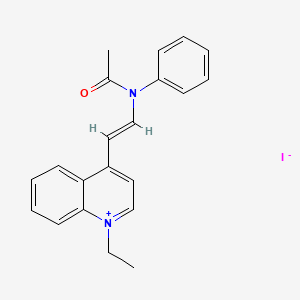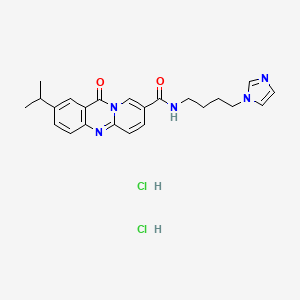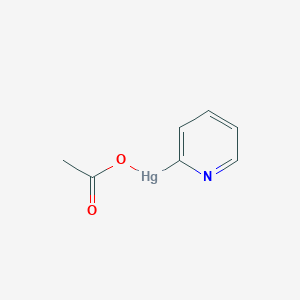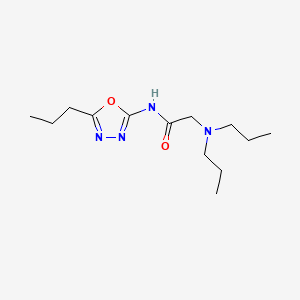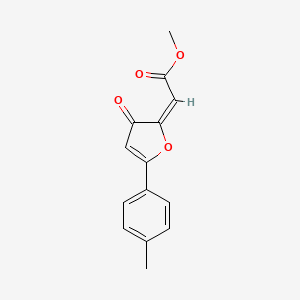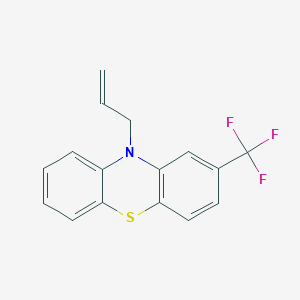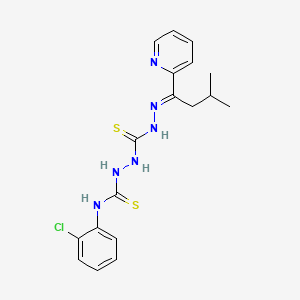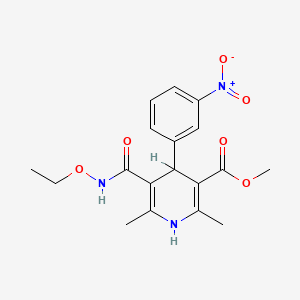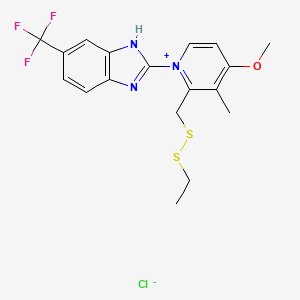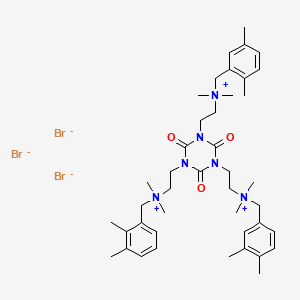
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexamethyl-2,4,6-trioxo-N,N',N''-tris((2,4-dimethylphenyl)methyl)-, trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris((2,4-dimethylphenyl)methyl)-, trichloride is a complex organic compound. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of triazine derivatives with specific amines and aldehydes under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in batch or continuous reactors. The process would be optimized for maximum efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while substitution reactions could produce a variety of substituted triazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be used as a probe or reagent to study specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. They might act as inhibitors or activators of specific enzymes or receptors, offering new avenues for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including adhesives, sealants, and protective films.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular functions and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other triazine derivatives, such as melamine, cyanuric acid, and atrazine. These compounds share a common triazine core but differ in their functional groups and substituents.
Uniqueness
What sets 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris((2,4-dimethylphenyl)methyl)-, trichloride apart is its specific substitution pattern and functional groups. These unique features confer distinct chemical and physical properties, making it suitable for specialized applications.
属性
CAS 编号 |
132684-42-5 |
|---|---|
分子式 |
C42H63Br3N6O3 |
分子量 |
939.7 g/mol |
IUPAC 名称 |
(2,3-dimethylphenyl)methyl-[2-[3-[2-[(2,5-dimethylphenyl)methyl-dimethylazaniumyl]ethyl]-5-[2-[(3,4-dimethylphenyl)methyl-dimethylazaniumyl]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl]-dimethylazanium;tribromide |
InChI |
InChI=1S/C42H63N6O3.3BrH/c1-31-16-17-34(4)39(26-31)30-48(11,12)25-22-45-41(50)43(20-23-46(7,8)28-37-19-18-32(2)35(5)27-37)40(49)44(42(45)51)21-24-47(9,10)29-38-15-13-14-33(3)36(38)6;;;/h13-19,26-27H,20-25,28-30H2,1-12H3;3*1H/q+3;;;/p-3 |
InChI 键 |
HTJGSPLJEIHBHH-UHFFFAOYSA-K |
规范 SMILES |
CC1=CC(=C(C=C1)C)C[N+](C)(C)CCN2C(=O)N(C(=O)N(C2=O)CC[N+](C)(C)CC3=CC=CC(=C3C)C)CC[N+](C)(C)CC4=CC(=C(C=C4)C)C.[Br-].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


